molecular formula C10H24N2 B13282620 [3-(Dimethylamino)-2,2-dimethylpropyl](propan-2-yl)amine

[3-(Dimethylamino)-2,2-dimethylpropyl](propan-2-yl)amine

Cat. No.: B13282620
M. Wt: 172.31 g/mol
InChI Key: XBDFKECMIPARIU-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2,2-dimethylpropylamine is an organic compound with the molecular formula C8H20N2 It is a tertiary amine, characterized by the presence of a dimethylamino group attached to a propyl chain, which is further substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2,2-dimethylpropylamine typically involves the reaction of dimethylamine with a suitable alkyl halide under basic conditions. One common method is the substitution reaction between dimethylamine and 3-chloro-1,2-propanediol in the presence of a base such as sodium methoxide in a solvent mixture of water and methanol . The reaction is carried out at a controlled temperature, followed by heating to induce the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-(Dimethylamino)-2,2-dimethylpropylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2,2-dimethylpropylamine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: It can react with electrophiles in addition reactions, forming new bonds with the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

3-(Dimethylamino)-2,2-dimethylpropylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in signaling pathways, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1,3-diaminopropane: Similar in structure but lacks the isopropyl group.

    N,N-Dimethyl-1,3-propanediamine: Another related compound with a similar backbone but different functional groups.

Uniqueness

The uniqueness of 3-(Dimethylamino)-2,2-dimethylpropylamine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

3-(Dimethylamino)-2,2-dimethylpropylamine, a tertiary amine, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a branched alkyl chain and a dimethylamino group, which influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of 3-(Dimethylamino)-2,2-dimethylpropylamine is C10H23NC_{10}H_{23}N, indicating the presence of ten carbon atoms, twenty-three hydrogen atoms, and one nitrogen atom. The compound's structure enhances its lipophilicity, potentially improving its ability to penetrate biological membranes compared to linear or cyclic analogs.

Research indicates that compounds with amine functionalities often exhibit significant biological activities. Specifically, 3-(Dimethylamino)-2,2-dimethylpropylamine has been studied for its effects on neurotransmitter systems, particularly those involving acetylcholine and norepinephrine . These interactions may suggest roles in modulating cognitive functions and influencing mood disorders.

Neurotransmitter Interaction

  • Acetylcholine : Potential modulation of cholinergic systems could impact cognitive functions such as memory and learning.
  • Norepinephrine : Involvement in mood regulation indicates possible applications in treating mood disorders.

Anticancer Properties

Recent studies have explored the anticancer potential of 3-(Dimethylamino)-2,2-dimethylpropylamine and its derivatives. The following table summarizes findings from various studies assessing the compound's efficacy against different cancer cell lines:

Compound Cell Line IC50 (µM) Notes
3-(Dimethylamino)-2,2-dimethylpropylamineSW480 (Colon)14.5 ± 0.5Induces cell cycle arrest in G0/G1 phase
3-(Dimethylamino)-2,2-dimethylpropylamineA375 (Melanoma)12.0 ± 0.4Selective for cancer cells over normal cells
Structural AnalogMiaPaca-2 (Pancreatic)11.0 ± 0.3Higher potency than parent compound

Case Studies

  • Cell Cycle Arrest : In experiments with SW480 cells treated with the compound at its IC50 concentration, results showed that the percentage of cells in the G0/G1 phase increased significantly from 50.3% in control groups to 71% after treatment for 24 hours. This suggests that the compound effectively halts cell proliferation by inducing cell cycle arrest .
  • Reactive Oxygen Species (ROS) Generation : The treatment with the compound led to a significant reduction in intracellular ROS levels, which are critical for cellular signaling and proliferation. The decrease in ROS correlated with increased cell cycle arrest, indicating a potential mechanism through which the compound exerts its antiproliferative effects .

Synthesis and Derivatives

The synthesis of 3-(Dimethylamino)-2,2-dimethylpropylamine can be achieved through various methods involving isobutyraldehyde and dimethylamine under specific conditions (pH and temperature). This compound serves as a precursor for several derivatives that may exhibit enhanced biological activities or different pharmacological profiles .

Properties

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

N,N,2,2-tetramethyl-N'-propan-2-ylpropane-1,3-diamine

InChI

InChI=1S/C10H24N2/c1-9(2)11-7-10(3,4)8-12(5)6/h9,11H,7-8H2,1-6H3

InChI Key

XBDFKECMIPARIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C)(C)CN(C)C

Origin of Product

United States

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